Cas no 885280-67-1 (Tert-Butyl 4-Fluoro-3-Nitrobenzylcarbamate)

Tert-Butyl 4-Fluoro-3-Nitrobenzylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid,[(4-fluoro-3-nitrophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
- (4-FLUORO-3-NITRO-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER
- (4-FLUORO-3-NITROBENZYL)CARBAMIC ACID TERT-BUTYL ESTER,
- tert-butyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate
- AB1291
- TERT-BUTYL 4-FLUORO-3-NITROBENZYLCARBAMATE
- Tert-Butyl 4-Fluoro-3-Nitrobenzylcarbamate
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- MDL: MFCD06658388
- Inchi: InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-9(13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16)
- InChI Key: WRMNFPXJSFBABQ-UHFFFAOYSA-N
- SMILES: CC(C)(OC(NCC1=CC([N+]([O-])=O)=C(F)C=C1)=O)C
Computed Properties
- Exact Mass: 270.10200
- Monoisotopic Mass: 270.102
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.2A^2
Experimental Properties
- PSA: 84.15000
- LogP: 3.67270
Tert-Butyl 4-Fluoro-3-Nitrobenzylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB448821-100mg |
tert-Butyl 4-fluoro-3-nitrobenzylcarbamate; . |
885280-67-1 | 100mg |
€321.30 | 2025-02-21 | ||
eNovation Chemicals LLC | Y1238446-1g |
tert-Butyl 4-fluoro-3-nitrobenzylcarbamate |
885280-67-1 | 95% | 1g |
$360 | 2024-06-07 | |
Ambeed | A714225-1g |
tert-Butyl 4-fluoro-3-nitrobenzylcarbamate |
885280-67-1 | 95+% | 1g |
$466.0 | 2024-04-16 | |
1PlusChem | 1P00466Z-250mg |
tert-Butyl 4-fluoro-3-nitrobenzylcarbamate |
885280-67-1 | 98% | 250mg |
$161.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392776-1g |
Tert-butyl (4-fluoro-3-nitrobenzyl)carbamate |
885280-67-1 | 95+% | 1g |
¥8467.00 | 2024-04-27 | |
1PlusChem | 1P00466Z-100mg |
TERT-BUTYL 4-FLUORO-3-NITROBENZYLCARBAMATE |
885280-67-1 | ≥ 95% | 100mg |
$184.00 | 2025-03-21 | |
A2B Chem LLC | AB93851-100mg |
(4-Fluoro-3-nitro-benzyl)-carbamic acid tert-butyl ester |
885280-67-1 | ≥ 95% | 100mg |
$187.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1238446-5g |
tert-Butyl 4-fluoro-3-nitrobenzylcarbamate |
885280-67-1 | 95% | 5g |
$1565 | 2025-02-24 | |
eNovation Chemicals LLC | Y1238446-1g |
tert-Butyl 4-fluoro-3-nitrobenzylcarbamate |
885280-67-1 | 95% | 1g |
$525 | 2025-02-24 | |
abcr | AB448821-1 g |
tert-Butyl 4-fluoro-3-nitrobenzylcarbamate; . |
885280-67-1 | 1g |
€1,250.50 | 2023-04-22 |
Tert-Butyl 4-Fluoro-3-Nitrobenzylcarbamate Related Literature
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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4. Book reviews
Additional information on Tert-Butyl 4-Fluoro-3-Nitrobenzylcarbamate
Recent Advances in the Application of Tert-Butyl 4-Fluoro-3-Nitrobenzylcarbamate (CAS: 885280-67-1) in Chemical Biology and Pharmaceutical Research
Tert-Butyl 4-Fluoro-3-Nitrobenzylcarbamate (CAS: 885280-67-1) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique fluoronitrobenzyl and carbamate functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of protease inhibitors and targeted therapeutics. The presence of the fluorine atom and nitro group in its structure enhances its reactivity, making it a valuable building block for complex molecular architectures.
One of the most notable applications of Tert-Butyl 4-Fluoro-3-Nitrobenzylcarbamate is its role in the synthesis of peptide-based drugs. Researchers have leveraged its carbamate moiety to protect amine groups during solid-phase peptide synthesis (SPPS), a technique widely used in the production of therapeutic peptides. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of novel HIV-1 protease inhibitors, where it facilitated the introduction of fluorine atoms to enhance binding affinity and metabolic stability. The study highlighted the compound's compatibility with automated synthesis platforms, underscoring its potential for scalable pharmaceutical production.
In addition to its synthetic utility, Tert-Butyl 4-Fluoro-3-Nitrobenzylcarbamate has been investigated for its role in prodrug design. The nitro group in its structure can be selectively reduced to an amine, enabling the development of prodrugs that release active therapeutics under specific physiological conditions. A recent preclinical study, published in Bioorganic & Medicinal Chemistry Letters, utilized this compound to design a series of nitroreductase-activated prodrugs for targeted cancer therapy. The results indicated promising tumor-selective cytotoxicity, with minimal off-target effects, suggesting its potential for improving the therapeutic index of anticancer agents.
Furthermore, the compound's fluorinated aromatic ring has been exploited in positron emission tomography (PET) tracer development. Researchers have incorporated Tert-Butyl 4-Fluoro-3-Nitrobenzylcarbamate into radiolabeled probes for imaging enzyme activity in vivo. A 2024 study in ACS Chemical Biology reported the successful synthesis of a fluorine-18 labeled derivative, which exhibited high specificity for tumor-associated proteases. This advancement opens new avenues for non-invasive diagnostics and real-time monitoring of therapeutic responses in oncology.
Despite its promising applications, challenges remain in the optimization of Tert-Butyl 4-Fluoro-3-Nitrobenzylcarbamate's synthetic protocols. Recent efforts have focused on improving yield and purity through innovative catalytic methods. For instance, a 2023 Organic Process Research & Development article described a palladium-catalyzed coupling reaction that significantly enhanced the efficiency of its production. Such advancements are critical for meeting the growing demand for this compound in both academic and industrial settings.
In conclusion, Tert-Butyl 4-Fluoro-3-Nitrobenzylcarbamate (CAS: 885280-67-1) represents a multifaceted tool in modern chemical biology and pharmaceutical research. Its applications span drug synthesis, prodrug development, and diagnostic imaging, reflecting its broad utility. Ongoing research continues to uncover new opportunities for this compound, reinforcing its importance in the advancement of therapeutic and diagnostic technologies. Future studies are expected to further elucidate its mechanistic roles and expand its applications in precision medicine.
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